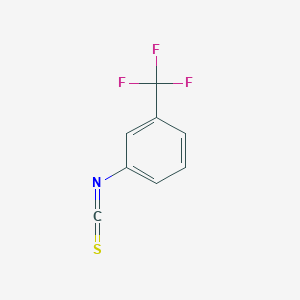

3-(Trifluoromethyl)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEPANUKFYVALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171531 | |

| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1840-19-3 | |

| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Trifluoromethyl)phenyl Isothiocyanate (CAS number 1840-19-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isothiocyanate, a compound of interest in the fields of medicinal chemistry and drug development. This document consolidates its chemical and physical properties, safety information, and potential therapeutic applications, with a focus on its emerging role as an anti-cancer agent.

Core Chemical and Physical Properties

This compound is a reactive organic compound characterized by a phenyl ring substituted with a trifluoromethyl group at the meta position and an isothiocyanate functional group. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1840-19-3 | |

| Molecular Formula | C₈H₄F₃NS | |

| Molecular Weight | 203.18 g/mol | |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 206-208 °C | |

| Density | 1.335 g/mL at 25 °C | |

| Refractive Index | 1.5547 at 20 °C | |

| Flash Point | 95 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Synonyms | 1-Isothiocyanato-3-(trifluoromethyl)benzene, m-(Trifluoromethyl)phenyl isothiocyanate, α,α,α-Trifluoro-m-tolyl isothiocyanate | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with a thiocarbonylating agent. The isothiocyanate group is highly electrophilic and reactive towards nucleophiles, particularly primary and secondary amines, which is a key aspect of its biological activity and its utility as a synthetic intermediate.[1] The compound is sensitive to moisture and should be handled accordingly. It is incompatible with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.

Potential Therapeutic Applications: Anti-Cancer Activity

Emerging research has identified this compound as a compound with potential anti-cancer properties. A patent application has disclosed its use, often in combination with other chemotherapeutic agents, for inhibiting the growth of a broad spectrum of cancer cell lines.[3]

Cancer Cell Lines Tested:

-

Cervical Cancer: HeLa

-

Leukemia: Jurkat E6-1, HL-60

-

Ovarian Cancer: OVCAR-3

-

Osteosarcoma: Saos-2

-

Gastric Cancer: AGS

-

Lung Cancer: A549

-

Pancreatic Cancer: PANC-1

-

Glioblastoma: U251

-

Melanoma: SK-MEL-28

-

Prostate Cancer: DU145, PC-3

-

Breast Cancer: MDA-MB-231

While specific quantitative data for the standalone efficacy of this compound is not yet publicly available in peer-reviewed literature, its inclusion in anti-cancer compositions suggests a significant role in inducing cytotoxicity in tumor cells.

Postulated Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known mechanisms of other isothiocyanates, particularly phenethyl isothiocyanate (PEITC), a plausible mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1][4]

Isothiocyanates are known to induce cellular stress through the generation of reactive oxygen species (ROS). This can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis. Key signaling pathways implicated in the anti-cancer effects of isothiocyanates include the MAPK, PI3K-Akt, and p53 pathways.[3][5]

Below is a generalized diagram illustrating the potential mechanism of action for isothiocyanates in cancer cells.

Caption: Postulated signaling cascade initiated by this compound.

Experimental Protocols

While specific published protocols for this compound in biological assays are limited, the following are representative methodologies based on studies of similar isothiocyanates and the cancer cell lines mentioned in the patent literature.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.[6]

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Below is a generalized workflow for assessing the anti-cancer activity of the compound.

Caption: Experimental workflow for evaluating the anti-cancer effects.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a promising compound for further investigation in the field of drug discovery, particularly for its potential anti-cancer applications. Future research should focus on elucidating its precise mechanism of action, identifying its specific molecular targets, and conducting in vivo studies to evaluate its efficacy and safety in preclinical models. The development of more potent and selective analogs could also be a valuable avenue for future research.

References

- 1. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 2. CAS 1840-19-3: this compound [cymitquimica.com]

- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate sensitizes glioma cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isothiocyanate, a reactive organic compound with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, general synthetic approaches, and contextual information regarding its potential, while also highlighting the current gaps in the scientific literature.

Core Compound Properties

This compound is a substituted aromatic isothiocyanate. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it an interesting building block for the synthesis of novel molecules.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 203.18 g/mol | [1] |

| Molecular Formula | C₈H₄F₃NS | [1] |

| CAS Number | 1840-19-3 | [1] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Boiling Point | 206-208 °C (lit.) | [1] |

| Density | 1.335 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5547 (lit.) | [1] |

| InChI Key | GFEPANUKFYVALF-UHFFFAOYSA-N | [1] |

| SMILES | FC(F)(F)c1cccc(c1)N=C=S | [1] |

Synthesis and Reactivity

General Experimental Protocol for Isothiocyanate Synthesis

A common and facile one-pot synthesis involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurylation reagent to yield the isothiocyanate.[4][5][6]

Reaction Scheme:

-

Formation of Dithiocarbamate Salt: 3-(Trifluoromethyl)aniline is reacted with carbon disulfide (CS₂) in an aqueous solution containing a base such as potassium carbonate (K₂CO₃).

-

Desulfurylation: The resulting dithiocarbamate salt is then treated with a desulfurylation reagent, such as 2,4,6-trichloro-1,3,5-triazine (TCT), to yield this compound.[4]

A generalized workflow for this synthesis is depicted in the following diagram.

Potential Applications and Biological Context

Currently, there is a notable absence of published research specifically detailing the biological activity or signaling pathway interactions of this compound. However, the broader class of isothiocyanates is the subject of extensive research, particularly in oncology and pharmacology.

It is important to note that the biological effects of isothiocyanates are highly structure-dependent, and the activities of other isothiocyanates should not be directly attributed to this compound without experimental verification.

Use as a Pharmaceutical Intermediate

This compound is commercially available and often listed as a pharmaceutical intermediate.[2] The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines and thiols. This reactivity makes it a useful building block for the synthesis of more complex molecules, including thioureas and other heterocyclic compounds that are of interest in drug discovery. For instance, related isothiocyanate compounds are used in the synthesis of drugs like apalutamide.[7]

Context from Related Compounds

-

Other Trifluoromethylphenyl Isothiocyanates: The isomeric 4-(trifluoromethyl)phenyl isothiocyanate has been investigated as a functional additive in electrolytes for lithium-ion batteries to improve high-temperature performance.[8] The 3,5-bis(trifluoromethyl)phenyl isothiocyanate is used as a derivatization reagent for amines in analytical chemistry and in the synthesis of various chemical compounds.[9][10]

-

Biologically Active Isothiocyanates: Natural isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are known to exhibit potent anticancer and anti-inflammatory properties. Their mechanisms of action often involve the modulation of key signaling pathways, including Keap1-Nrf2 and NF-κB.

Due to the lack of specific studies on this compound, a signaling pathway diagram cannot be provided at this time.

Spectroscopic Data

Conclusion and Future Directions

This compound is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for pharmaceutical and materials science applications. Its physicochemical properties are broadly defined, and its synthesis can be achieved through established methods for aryl isothiocyanates.

However, there is a clear gap in the scientific literature regarding its specific biological activity, reactivity, and applications. Future research should focus on:

-

Detailed Biological Evaluation: Screening for cytotoxic, anti-inflammatory, or other pharmacological activities.

-

Mechanism of Action Studies: If biological activity is identified, elucidation of the underlying signaling pathways.

-

Synthetic Applications: Exploration of its use as a building block in the synthesis of novel bioactive molecules or functional materials.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental investigation is necessary to fully characterize this compound and unlock its potential.

References

- 1. 3-(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. L11646.14 [thermofisher.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Reactivity of 3-(Trifluoromethyl)phenyl Isothiocyanate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-(trifluoromethyl)phenyl isothiocyanate with primary amines. This reaction is a cornerstone of modern synthetic and medicinal chemistry, primarily utilized for the high-yield synthesis of N,N'-disubstituted thioureas. These products are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. This document details the underlying reaction mechanism, explores the kinetic and thermodynamic factors influencing the reaction rate and yield, provides established experimental protocols, and discusses the relevance of this chemistry in drug discovery and development.

Introduction

Isothiocyanates (R-N=C=S) are a class of highly reactive electrophilic compounds that readily undergo addition reactions with nucleophiles. The reaction of isothiocyanates with primary amines is a particularly robust and widely employed transformation, leading to the formation of N,N'-disubstituted thioureas. The resulting thiourea functional group is a key pharmacophore in a multitude of biologically active molecules.

The subject of this guide, this compound, possesses a unique electronic profile. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta position of the phenyl ring significantly influences the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity towards primary amines. Understanding this reactivity is crucial for the rational design and synthesis of novel thiourea-containing compounds with potential therapeutic applications.

Core Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack is typically the rate-determining step. The reaction culminates in the formation of a stable N,N'-disubstituted thiourea.

The overall transformation can be visualized as follows:

Caption: General mechanism for the reaction of this compound with a primary amine.

Reactivity and Influencing Factors

The rate and success of the reaction are influenced by several factors:

-

Electronic Effects: The electron-withdrawing trifluoromethyl group on the phenyl ring of the isothiocyanate increases the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack. Consequently, this compound is generally more reactive than unsubstituted phenyl isothiocyanate. The nucleophilicity of the primary amine is also a key factor; electron-rich amines (e.g., aliphatic amines) react faster than electron-deficient amines (e.g., anilines with electron-withdrawing substituents).

-

Steric Hindrance: Steric bulk on either the primary amine or the isothiocyanate can hinder the approach of the nucleophile, thereby slowing down the reaction rate. For instance, a bulky primary amine like tert-butylamine will react more slowly than a less hindered amine like n-butylamine.

-

Solvent: The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). The choice of solvent can influence the reaction rate by affecting the solubility of the reactants and the stabilization of any charged intermediates.

-

Temperature: The reaction is often exothermic and proceeds readily at room temperature.[1] In cases of less reactive amines, gentle heating may be required to drive the reaction to completion.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively reported in the literature, the yields of the resulting thiourea products are generally high. The following table summarizes representative yields for the synthesis of various N-(3-(trifluoromethyl)phenyl)thiourea derivatives, adapted from the work of Bielenica et al. (2015)[2], which focused on the reaction of 3-(trifluoromethyl)aniline with various isothiocyanates. The yields for the forward reaction are expected to be comparable.

| Primary Amine (R'-NH2) | Isothiocyanate (R'-NCS) Used in Reverse Reaction | Product: N-(3-(Trifluoromethyl)phenyl)-N'-(R')-thiourea | Yield (%)[2] |

| 3-(Trifluoromethyl)aniline | Phenyl isothiocyanate | N-Phenyl-N'-(3-trifluoromethylphenyl)thiourea | 75 |

| 3-(Trifluoromethyl)aniline | 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-(3-trifluoromethylphenyl)thiourea | 82 |

| 3-(Trifluoromethyl)aniline | 4-Methoxyphenyl isothiocyanate | N-(4-Methoxyphenyl)-N'-(3-trifluoromethylphenyl)thiourea | 78 |

| 3-(Trifluoromethyl)aniline | Allyl isothiocyanate | N-Allyl-N'-(3-trifluoromethylphenyl)thiourea | 65 |

| 3-(Trifluoromethyl)aniline | Ethyl isothiocyanate | N-Ethyl-N'-(3-trifluoromethylphenyl)thiourea | 72 |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of N,N'-disubstituted thioureas from this compound and primary amines.

General Synthesis of N,N'-Disubstituted Thioureas

This protocol is a general procedure adapted from the synthesis of similar thiourea derivatives.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Nitrogen or Argon atmosphere setup (optional, for moisture-sensitive reactions)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent.

-

To this solution, add this compound (1.0 eq.) dropwise at room temperature with continuous stirring.

-

The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.

Characterization

The synthesized thiourea derivatives can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S stretch of the thiourea.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Applications in Drug Development

The thiourea moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications. Thioureas derived from this compound have shown significant promise in several areas:

-

Antimicrobial Activity: Several studies have demonstrated that thiourea derivatives incorporating the 3-(trifluoromethyl)phenyl group exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial topoisomerase IV, an essential enzyme for DNA replication.[2]

-

Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance metabolic stability and binding affinity. Thiourea derivatives containing this moiety have been investigated for their cytotoxic effects against various cancer cell lines.

The synthesis of a library of these thiourea derivatives allows for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of potential drug candidates.

Caption: Logical workflow in drug discovery involving thiourea derivatives.

Conclusion

The reaction of this compound with primary amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted thioureas. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the isothiocyanate, leading to high yields under mild reaction conditions. The resulting thiourea products are valuable scaffolds in drug discovery, with demonstrated potential as antimicrobial and anticancer agents. This guide provides the fundamental knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this important chemical transformation in their work.

References

Solubility of 3-(Trifluoromethyl)phenyl Isothiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)phenyl isothiocyanate in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the expected solubility profile based on the compound's structural features and the general solubility of isothiocyanates. Furthermore, a detailed experimental protocol for the accurate determination of its solubility using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction

This compound is an organic compound featuring a trifluoromethyl group and an isothiocyanate functional group attached to a phenyl ring.[1][2] The trifluoromethyl group enhances the lipophilicity of the molecule, while the isothiocyanate group is known for its reactivity, particularly in nucleophilic substitution reactions.[2] These structural characteristics are of significant interest in medicinal chemistry and agrochemical development.[2] Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, formulation, and biological assays.

Expected Solubility Profile

The trifluoromethyl group increases the lipophilicity of the molecule, which may enhance its solubility in non-polar solvents.[2] The polar isothiocyanate group allows for interactions with more polar solvents.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | High polarity of DMSO can effectively solvate the isothiocyanate group. |

| Dimethylformamide (DMF) | Soluble to Very Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Soluble | The ketone group in acetone can interact with the solute. | |

| Acetonitrile | Soluble | A common solvent in chromatography, expected to be a good solvent for this compound. | |

| Protic Polar Solvents | Ethanol | Soluble | The hydroxyl group can interact with the isothiocyanate group, and the ethyl group with the phenyl ring. |

| Methanol | Soluble | Similar to ethanol, but with higher polarity. | |

| Non-Polar Solvents | Toluene | Soluble | The aromatic nature of toluene will favorably interact with the phenyl ring of the solute. |

| Chloroform | Soluble | A common solvent for many organic compounds. | |

| Dichloromethane (DCM) | Soluble | Widely used solvent in organic synthesis. | |

| Heptane/Hexane | Sparingly Soluble to Insoluble | The high lipophilicity may not be sufficient to overcome the weak solvent-solute interactions. | |

| Aqueous Solvents | Water | Insoluble | The hydrophobic nature of the trifluoromethylphenyl group will likely lead to very low water solubility. |

Disclaimer: The expected solubility is based on general principles and data for analogous compounds. Experimental verification is necessary for precise quantitative values.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the saturation shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvent (HPLC grade)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid/liquid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For more complete separation, the vial may be centrifuged at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filter the sample through a syringe filter (0.22 µm) into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Injection Volume: 10 µL

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the expected solubility of this compound in various organic solvents and a detailed, practical protocol for its experimental determination. While quantitative data is not yet widely published, the information and methodologies presented here offer a solid foundation for researchers and professionals in drug development and other scientific fields to effectively work with this compound. Accurate determination of solubility is a critical step in a wide range of applications, and the protocol described herein provides a reliable means to obtain this essential data.

References

Spectroscopic Profile of 3-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1840-19-3), a key reagent in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is an organic compound with the molecular formula C₈H₄F₃NS.[1][2] Its structure, featuring a trifluoromethyl group and a reactive isothiocyanate moiety on a phenyl ring, makes it a valuable building block in the synthesis of various bioactive molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, alongside the experimental protocols for these analyses.

Data Presentation

The quantitative spectral data for this compound are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

At the time of this report, specific experimental ¹H NMR data for this compound was not publicly available. The expected chemical shifts and multiplicities are predicted based on the analysis of structurally similar compounds, such as N-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-2-amine and various phenyl(trifluoromethyl)sulfane derivatives.[3][4] The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C-NCS |

| Data not available | C-CF₃ |

| Data not available | Aromatic Carbons |

| Data not available | -CF₃ |

¹⁹F NMR (Fluorine-19 NMR)

Specific experimental ¹⁹F NMR data for this compound was not located in the public domain. Based on data for analogous compounds containing a trifluoromethyl group on a phenyl ring, a singlet is expected in the range of -60 to -65 ppm.[3][4]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was recorded in the region of 4000-400 cm⁻¹. The key vibrational frequencies and their assignments are presented below, based on a detailed spectral analysis.[5]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2100 | Asymmetric stretch of -N=C=S group | Strong |

| ~1600 | Aromatic C=C stretching | Medium |

| ~1330 | Symmetric C-F stretching of CF₃ group | Strong |

| ~1130 | Asymmetric C-F stretching of CF₃ group | Strong |

| ~800 | C-H out-of-plane bending for m-disubstituted benzene | Strong |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The molecular ion peak and major fragments are listed below.

| m/z | Ion | Relative Intensity (%) |

| 203 | [M]⁺ | 100 |

| 174 | [M - F]⁺ | Moderate |

| 145 | [M - CF₃]⁺ | Moderate |

| 134 | [M - NCS]⁺ | Low |

| 108 | [C₆H₄F]⁺ | Low |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

¹⁹F NMR: A single-pulse experiment is performed without proton decoupling. A reference standard such as CFCl₃ (δ = 0.0 ppm) or an external standard is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) technique is ideal.[5] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. The GC separates the sample from any impurities before it enters the ion source.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Isothiocyanate: Commercial Availability, Synthetic Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isothiocyanate, a versatile reagent in organic synthesis and a precursor to biologically active molecules. This document details its commercial availability, key synthetic protocols, and explores the pharmacological significance of its derivatives, with a focus on their interactions with cellular signaling pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered at a purity of 98% or higher, suitable for most synthetic applications.

This chemical is a liquid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood, as it is classified as an acute toxicant and a skin and eye irritant. Proper personal protective equipment, including gloves, goggles, and a face shield, is recommended.

Below is a summary of the key physicochemical data and commercial availability for this compound.

| Property | Value |

| CAS Number | 1840-19-3 |

| Molecular Formula | C₈H₄F₃NS |

| Molecular Weight | 203.18 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Purity | ≥98% (GC) |

| Boiling Point | 206-208 °C |

| Density | 1.335 g/mL at 25 °C |

| Refractive Index | n20/D 1.5547 |

| Storage | Store under an inert atmosphere (Argon charged) |

| Supplier | Available Quantities |

| Sigma-Aldrich | Custom quantities |

| TCI America | 5g, 25g |

| Thermo Fisher Scientific | 1g, 5g, 25g |

| Aladdin Scientific | 1g, 5g, 25g |

| Georganics | Milligrams to multi-kilogram batches |

| Pharmaffiliates | Custom quantities |

Synthetic Applications and Experimental Protocols

The primary synthetic utility of this compound lies in its reactivity towards nucleophiles, particularly primary amines, to form substituted thiourea derivatives. This reaction is a cornerstone for accessing a diverse library of compounds with potential therapeutic applications.

General Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with a primary amine readily yields the corresponding N-aryl-N'-alkyl/aryl thiourea. This transformation is typically straightforward and proceeds with high efficiency.

-

Materials:

-

This compound

-

Appropriate primary amine (aliphatic or aromatic)

-

Dry acetonitrile

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in dry acetonitrile.

-

To this solution, add this compound (1.0 equivalent) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting thiourea derivative often precipitates from the solution. The solid product can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography on silica gel.

-

-

Characterization:

-

The structure and purity of the synthesized thiourea derivatives can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The yields for this reaction are generally good, ranging from 35% to 82%, depending on the specific amine used.[1]

Biological and Pharmacological Significance of Derivatives

Thiourea derivatives incorporating the 3-(trifluoromethyl)phenyl moiety have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3] The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and membrane permeability of drug candidates.[3]

Antimicrobial Activity and Mechanism of Action

Several studies have highlighted the potent antimicrobial properties of thioureas derived from this compound, particularly against Gram-positive bacteria.[1]

A key mechanism of action for the antibacterial effects of certain thiourea derivatives is the inhibition of DNA topoisomerase IV.[1] This enzyme is crucial for DNA replication and segregation in bacteria, making it an attractive target for antibiotic development. The thiourea derivatives are proposed to bind to the enzyme, interfering with its function and ultimately leading to bacterial cell death.

// Nodes Thiourea [label="N-Aryl-N'-(3-trifluoromethylphenyl)thiourea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Topoisomerase_IV [label="Bacterial DNA\nTopoisomerase IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nDecatenation", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Thiourea -> Topoisomerase_IV [label=" Binds to & Inhibits", color="#202124"]; Topoisomerase_IV -> DNA_Replication [label=" Essential for", style=dashed, color="#5F6368"]; DNA_Replication -> Cell_Death [label=" Inhibition leads to", color="#202124"]; } dot Inhibition of Bacterial Topoisomerase IV.

Anticancer Activity

Derivatives of this compound have also demonstrated promising anticancer activity.[3] While the precise signaling pathways are often complex and cell-line dependent, some isothiocyanates and their derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.

For instance, some phenyl isothiocyanates have been found to downregulate the expression of key proteins involved in cell cycle progression, such as Spindlin1, and induce the activity of executioner caspases like caspase-3 and caspase-7, leading to programmed cell death.[4]

// Nodes Isothiocyanate [label="Phenyl Isothiocyanate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cancer_Cell [label="Cancer Cell", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Spindlin1 [label="Spindlin1 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase-3/7 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="G1/S Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isothiocyanate -> Cancer_Cell [label=" Enters", color="#202124"]; Cancer_Cell -> Spindlin1 [label=" Downregulates", color="#202124"]; Cancer_Cell -> Caspases [label=" Induces", color="#202124"]; Spindlin1 -> Cell_Cycle_Arrest [style=dashed, color="#5F6368"]; Caspases -> Apoptosis [style=dashed, color="#5F6368"]; } dot Proposed Anticancer Mechanism of Action.

Enzyme and Receptor Modulation in Drug Discovery

The 3-(trifluoromethyl)phenyl moiety is a valuable scaffold in the design of modulators for various enzymes and receptors. Guanidine derivatives containing this group have been synthesized and evaluated as potent ligands for the NMDA receptor, which is implicated in a variety of neurological disorders.[5]

Furthermore, N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, which can be synthesized from precursors derived from trifluoromethyl-substituted anilines, have been identified as antagonists of the TRPM8 channel, a target for the treatment of neuropathic pain.[6]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel molecules with significant potential in medicinal chemistry and drug discovery. Its primary application in the synthesis of thiourea derivatives has led to the identification of compounds with potent antimicrobial and anticancer activities. The continued exploration of derivatives incorporating the 3-(trifluoromethyl)phenyl moiety is a promising avenue for the discovery of new therapeutic agents that can modulate key biological pathways and address unmet medical needs. Researchers and drug development professionals are encouraged to consider this versatile reagent in their synthetic and screening programs.

References

- 1. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)phenyl isothiocyanate (CAS No. 1840-19-3). The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and available toxicological data to ensure its responsible use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage of this compound begins with a clear understanding of its physical and chemical properties. This data is crucial for designing experiments and for risk assessment in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₃NS | [1][2] |

| Molecular Weight | 203.18 g/mol | [1] |

| Appearance | White to Yellow to Green clear liquid | [1] |

| Boiling Point | 206-208 °C | [1] |

| Density | 1.335 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5547 | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | [1] |

| CAS Number | 1840-19-3 | [1][2] |

| Synonyms | Isothiocyanic Acid 3-(Trifluoromethyl)phenyl Ester; α,α,α-Trifluoro-m-tolyl Isothiocyanate | [1] |

Hazard Identification and GHS Classification

This compound is a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Danger | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 |

| Danger | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B |

| Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | 4 |

| Danger | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

| Danger | H335: May cause respiratory irritation |

Data compiled from multiple supplier safety data sheets.[1][3]

Experimental Protocols for Safe Handling

The following protocols provide a general framework for the safe handling of this compound in a research laboratory. These should be adapted to the specific requirements of individual experiments.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.

General Handling and Reaction Setup

Given its reactivity and toxicity, all manipulations of this compound should be performed with care and precision.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Spill Decontamination: For small spills, absorb with an inert material such as vermiculite, dry sand, or earth and place in a chemical waste container. Do not use combustible materials, such as saw dust. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact emergency services.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

| Aspect | Recommendation |

| Storage | Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is below 15°C. The compound is moisture sensitive and should be stored under an inert atmosphere. |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, and amines. |

| Disposal | Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. |

Potential Biological Activity and Signaling Pathways (Illustrative)

While there is a substantial body of research on the biological activities of isothiocyanates as a class, specific studies on this compound are limited. The following information is presented as an illustrative example of the potential biological effects and signaling pathways that may be relevant, based on studies of other isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane. It is crucial to note that this information is not specific to this compound and further research is needed to confirm these activities for this particular compound.

Isothiocyanates are known to exert anti-inflammatory and anti-cancer effects by modulating various cellular signaling pathways.[4][5]

Anti-Inflammatory Signaling

Many isothiocyanates have been shown to suppress inflammatory responses.[6] A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Apoptosis Induction in Cancer Cells

Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[7]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. All personnel handling this chemical should be adequately trained and should consult the most recent Safety Data Sheet (SDS) from their supplier before use. All laboratory operations should be conducted in accordance with institutional safety policies and standard laboratory practices.

References

- 1. This compound 98 1840-19-3 [sigmaaldrich.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethyl isothiocyanate regulates inflammation through suppression of the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

The Versatile Building Block: A Technical Guide to 3-(Trifluoromethyl)phenyl Isothiocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyl isothiocyanate is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing trifluoromethyl group and an electrophilic isothiocyanate moiety, make it a valuable reagent for the construction of a diverse array of organic molecules. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final compounds, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of the core properties, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a characteristic pungent odor. It is crucial to handle this compound in a well-ventilated fume hood, as isothiocyanates are known irritants and can be harmful if inhaled or in contact with skin.[1]

| Property | Value | Reference |

| CAS Number | 1840-19-3 | |

| Molecular Formula | C₈H₄F₃NS | |

| Molecular Weight | 203.18 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 206-208 °C | |

| Density | 1.335 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5547 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-(trifluoromethyl)aniline with a thiocarbonyl transfer reagent.

General Synthetic Workflow

References

An In-Depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in Trifluoromethylphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiocyanate (-N=C=S) functional group is a cornerstone in the development of pharmacologically active compounds, renowned for its electrophilic nature that allows for covalent interactions with biological nucleophiles.[1] This reactivity is particularly significant in the design of targeted covalent inhibitors and chemical probes. The introduction of trifluoromethyl (-CF₃) substituents onto the phenyl ring of phenyl isothiocyanate provides a powerful tool to modulate the electrophilicity of the isothiocyanate carbon. The strong electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilic character of the isothiocyanate, thereby influencing its reactivity and biological activity.[2][3]

This technical guide provides a comprehensive analysis of the electrophilicity of the isothiocyanate group in trifluoromethylphenyl derivatives. It offers a quantitative comparison of the reactivity of ortho-, meta-, and para-substituted isomers, detailed experimental protocols for assessing their electrophilicity, and an overview of the key signaling pathways influenced by these compounds.

Quantitative Analysis of Electrophilicity

The reactivity of substituted phenyl isothiocyanates can be quantitatively assessed using the Hammett equation, which relates the reaction rate of a substituted derivative to that of the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

For the nucleophilic attack on the electrophilic carbon of the isothiocyanate group, a positive ρ value is expected, as electron-withdrawing substituents will increase the partial positive charge on the carbon, making it more susceptible to attack.

Table 1: Hammett Constants and Estimated Relative Reactivity of Trifluoromethylphenyl Isothiocyanates

| Substituent Position | Hammett Constant (σ) | Estimated Relative Reactivity (k/k₀) |

| H (unsubstituted) | 0.00 | 1.0 |

| 2-Trifluoromethyl | ~0.4 (estimated) | ~4.0 |

| 3-Trifluoromethyl | 0.43 | 5.8 |

| 4-Trifluoromethyl | 0.54 | 11.4 |

| 3,5-Bis(trifluoromethyl) | 0.86 (0.43 + 0.43) | 35.5 |

Note: The ortho-sigma constant for the trifluoromethyl group is not as well-defined as the meta and para values and can be influenced by steric effects; a value of ~0.4 is a reasonable estimate based on its electron-withdrawing nature. The relative reactivity is calculated as 10^(ρσ) with an assumed ρ of +2.90.

The data in Table 1 clearly demonstrates the significant impact of the trifluoromethyl group on the electrophilicity of the isothiocyanate. The presence of a single trifluoromethyl group is predicted to increase the reaction rate by a factor of 4 to over 11, depending on its position. The 4-(trifluoromethyl)phenyl isothiocyanate is expected to be the most reactive single-substituted isomer due to the strong electron-withdrawing effect of the para-CF₃ group.[5] As anticipated, the 3,5-bis(trifluoromethyl)phenyl isothiocyanate, with two electron-withdrawing groups, is predicted to be the most electrophilic derivative in this series.

Experimental Protocols

Accurate determination of the electrophilicity of trifluoromethylphenyl isothiocyanates requires robust and reproducible experimental methods. The following are detailed protocols for the synthesis of the derivatives and the kinetic analysis of their reactions with a model nucleophile, such as a primary amine.

Synthesis of Trifluoromethylphenyl Isothiocyanates

A general and effective method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.[6][7]

General Procedure:

-

Dissolution of Amine: Dissolve the corresponding trifluoromethylaniline (e.g., 2-, 3-, or 4-trifluoromethylaniline, or 3,5-bis(trifluoromethyl)aniline) in a suitable organic solvent such as dichloromethane or toluene.

-

Reaction with Thiocarbonyl Source: Add a thiocarbonyl transfer reagent, such as thiophosgene or phenyl chlorothionoformate, to the solution.[7] The reaction is typically carried out in the presence of a base, like triethylamine or solid sodium hydroxide, to neutralize the liberated HCl.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired trifluoromethylphenyl isothiocyanate.[6]

Kinetic Analysis by UV-Vis Spectrophotometry

This method monitors the formation of the thiourea product, which often has a different UV-Vis absorption spectrum compared to the starting isothiocyanate.[8]

Protocol:

-

Determine Optimal Wavelength:

-

Record the UV-Vis spectra (e.g., 200-400 nm) of the starting trifluoromethylphenyl isothiocyanate and the expected thiourea product (synthesized and purified separately) in the chosen reaction solvent (e.g., acetonitrile).

-

Identify a wavelength where the thiourea product has significant absorbance and the isothiocyanate has minimal absorbance.

-

-

Prepare Stock Solutions:

-

Prepare a stock solution of the trifluoromethylphenyl isothiocyanate in the reaction solvent (e.g., 10 mM).

-

Prepare a stock solution of the amine nucleophile (e.g., n-butylamine) in the same solvent (e.g., 1 M).

-

-

Kinetic Run:

-

Equilibrate the UV-Vis spectrophotometer and a quartz cuvette to the desired reaction temperature (e.g., 25 °C).

-

In the cuvette, add the reaction solvent and the amine stock solution to achieve the desired final concentration (e.g., 100 mM).

-

Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to achieve a final concentration significantly lower than the amine (e.g., 0.1 mM) to ensure pseudo-first-order conditions.

-

Immediately start monitoring the absorbance at the predetermined wavelength at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

Fit the data to a pseudo-first-order kinetic model to determine the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the amine.

-

Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of the reactants and products over time, providing a direct measure of the reaction progress.[1][9]

Protocol:

-

Develop an HPLC Method:

-

Develop a reverse-phase HPLC method (e.g., using a C18 column) that can effectively separate the starting trifluoromethylphenyl isothiocyanate, the amine nucleophile, and the thiourea product.[10][11]

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Determine the retention times and response factors for each compound using a UV detector at an appropriate wavelength.

-

-

Reaction Setup:

-

In a thermostated reaction vessel, combine the trifluoromethylphenyl isothiocyanate and the amine nucleophile at known initial concentrations in the chosen solvent.

-

-

Sampling and Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a solution that stops the reaction (e.g., a highly acidic mobile phase).

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Integrate the peak areas of the isothiocyanate reactant and/or the thiourea product.

-

-

Data Analysis:

-

Plot the concentration of the isothiocyanate or the product as a function of time.

-

Fit the data to the appropriate integrated rate law to determine the second-order rate constant (k₂).

-

Signaling Pathways and Biological Relevance

Trifluoromethylphenyl isothiocyanates, as potent electrophiles, are expected to interact with key cellular signaling pathways that are regulated by redox-sensitive proteins. Two of the most important pathways are the Keap1-Nrf2 and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[10] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as isothiocyanates, can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Caption: Activation of the Keap1-Nrf2 pathway by trifluoromethylphenyl isothiocyanates.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] Isothiocyanates have been shown to modulate MAPK signaling, although the specific effects can be cell-type and context-dependent.[14] The electrophilic nature of isothiocyanates allows them to potentially interact with and modify the activity of upstream kinases or other regulatory proteins in the MAPK pathways, such as the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[15][16]

Caption: Potential modulation of the MAPK signaling pathway by trifluoromethylphenyl isothiocyanates.

Conclusion

The incorporation of trifluoromethyl groups onto the phenyl ring of isothiocyanates provides a predictable and potent means of enhancing their electrophilicity. This guide has provided a quantitative framework for understanding the structure-activity relationship of these derivatives, detailed experimental protocols for their synthesis and kinetic analysis, and an overview of their potential interactions with key cellular signaling pathways. This information is critical for the rational design of novel therapeutics and chemical probes that leverage the unique reactivity of the isothiocyanate functional group. Further experimental validation of the predicted relative reactivities will provide a more precise understanding of the electronic effects of trifluoromethyl substitution in this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.viu.ca [web.viu.ca]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9 [sigmaaldrich.com]

- 10. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 11. CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. Biochemical Evidence for the Activation of Distinct Subsets of Mitogen-Activated Protein Kinases by Voltage and Defense-Related Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

The Trifluoromethyl Group: A Keystone in Modern Drug Design

A Technical Guide to a Privileged Moiety's Influence on Molecular Reactivity and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in contemporary medicinal chemistry. Its profound impact on a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity offers a powerful method for optimizing drug candidates. The CF₃ group's strong electron-withdrawing nature, conferred by the high electronegativity of its three fluorine atoms, significantly alters the reactivity and physicochemical profile of parent molecules. This guide provides an in-depth analysis of the CF₃ group's role in modifying reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its effects in logical and biological contexts. By understanding and leveraging the properties of this "super-methyl" group, researchers can rationally design more potent, selective, and durable therapeutic agents.

Core Physicochemical Modifications

The introduction of a trifluoromethyl group instigates significant, predictable changes in a molecule's fundamental properties. These alterations are primarily driven by the group's potent electronic and steric characteristics.

Electronic Effects: Modulating Acidity and Basicity (pKa)

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This property has a profound impact on the ionization constants (pKa) of nearby acidic and basic functional groups.

-

Increased Acidity: When placed near an acidic proton, the CF₃ group stabilizes the conjugate base through inductive effects, thereby increasing the acidity (lowering the pKa).

-

Decreased Basicity: Conversely, when attached to a molecule containing a basic nitrogen, such as an aniline, the CF₃ group withdraws electron density from the nitrogen's lone pair, making it less available to accept a proton and thus decreasing basicity (lowering the pKa).

This modulation is a critical tool for tuning a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.

Table 1: Comparative pKa Values of Aniline and its Fluorinated Analogs

| Compound | Structure | pKa |

| Aniline | C₆H₅NH₂ | 4.61 |

| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.26 (Predicted) |

| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 2.19 (Predicted) |

Data sourced from BenchChem's "A Comparative Study of Fluorinated Anilines in Drug Design."

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The CF₃ group is significantly more lipophilic than a methyl group or a hydrogen atom. Replacing a hydrogen or methyl group with a CF₃ group generally increases a molecule's LogP. This enhancement can improve a drug's ability to cross lipid cell membranes, including the blood-brain barrier, leading to better absorption and distribution.

Table 2: Comparative LogP Values of Toluene and Benzotrifluoride

| Compound | Structure | LogP |

| Toluene | C₆H₅CH₃ | 2.73 |

| Benzotrifluoride | C₆H₅CF₃ | 2.28 |

Data sourced from PubChem.

Metabolic Stability

One of the most valuable attributes of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.

By strategically placing a CF₃ group at a known site of oxidative metabolism (a "metabolic hotspot"), chemists can effectively block the action of metabolic enzymes like the cytochrome P450 (CYP) superfamily. This "metabolic shielding" reduces the rate of drug clearance, leading to a longer in vivo half-life, improved bioavailability, and a more consistent pharmacokinetic profile.

Table 3: Comparative In Vitro Metabolic Stability of Diclofenac and a Fluorinated Analog in Human Liver Microsomes (HLM)

| Compound | Key Structural Feature | % Parent Remaining (CYP-mediated oxidation) | Interpretation |

| Diclofenac | 4'-H | Lower | More susceptible to oxidation |

| 4'-Fluoro-Diclofenac | 4'-F | Higher | More stable against oxidation |